
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmaceutical applications. This compound features a quinoline ring system with a chloro and hydroxy substituent, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 7-chloro-2-hydroxyquinoline with chloroacetic acid under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization or extraction techniques.
Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis. This method uses microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield an amino derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, bases like sodium hydroxide or potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in drug discovery and development.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in studying the mechanisms of microbial resistance and developing new antimicrobial agents.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, such as anticancer, anti-inflammatory, and antiviral agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and chloro substituents on the quinoline ring enhance its binding affinity to enzymes and receptors. For example, it may inhibit microbial enzymes by binding to their active sites, disrupting essential biochemical processes. In cancer cells, it may interfere with signaling pathways, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
2-(7-Chloro-2-hydroxyquinolin-3-yl)acetic acid can be compared with other quinoline derivatives, such as:
2-Hydroxyquinoline: Lacks the chloro substituent, resulting in different biological activity and chemical reactivity.
7-Chloroquinoline: Lacks the hydroxy group, affecting its solubility and interaction with molecular targets.
2-(7-Bromo-2-hydroxyquinolin-3-yl)acetic acid: Similar structure but with a bromo substituent instead of chloro, which may alter its reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8ClNO3 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
2-(7-chloro-2-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H8ClNO3/c12-8-2-1-6-3-7(4-10(14)15)11(16)13-9(6)5-8/h1-3,5H,4H2,(H,13,16)(H,14,15) |
InChI Key |
PZJPZUHSEBJPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


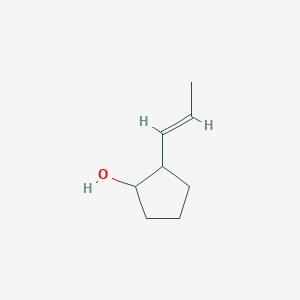

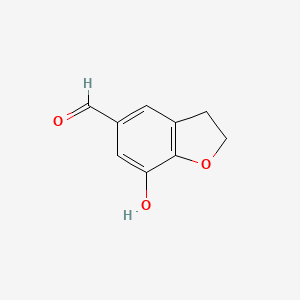
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13320330.png)
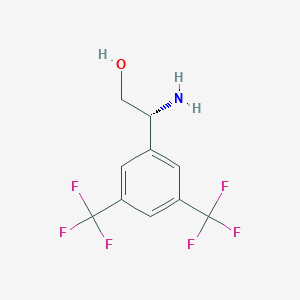


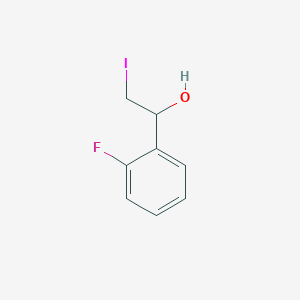
![3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13320373.png)

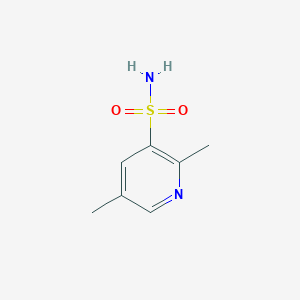
![[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B13320384.png)
![tert-Butyl 4-methyl-3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13320386.png)

